4-氨基喹唑啉-2-醇

描述

Synthesis Analysis

The synthesis of quinazoline derivatives has been explored through various methods. For instance, the solid-phase synthesis of 2,4-diaminoquinazolines involves the condensation of 2-aminobenzonitriles and amines, starting from an acyl isothiocyanate resin, which allows for traceless cleavage and cyclization . Another method includes the carbonylative coupling of ortho-iodoanilines with cyanamide followed by in situ ring closure to produce 2-aminoquinazolin-4(3H)-ones . Additionally, a rhodium(III)-catalyzed [4+2] annulation of N-arylbenzamidines with 1,4,2-dioxazol-5-ones has been developed to synthesize 4-aminoquinazolines with excellent regioselectivity and broad substrate scope .

Molecular Structure Analysis

The molecular structure of quinazoline derivatives has been elucidated through various techniques, including X-ray crystallography. For example, the structure of 2-aminoquinazolin-4(3H)-ones bound to the open flap conformation of the plasmepsin II enzyme was determined, providing insights into the binding interactions and guiding further optimization of the inhibitors . The structural analysis is crucial for understanding the interaction of these compounds with biological targets and for designing more potent derivatives.

Chemical Reactions Analysis

Quinazoline derivatives participate in a variety of chemical reactions. The synthesis of 4-aminoquinazoline derivatives often involves cyclization reactions and C-H bond activation . The reactivity of these compounds can be manipulated by using different catalysts, such as Cp*Rh(III) for the synthesis of 4-amino-isoquinolin-1(2H)-ones , or Sc(OTf)3 for the synthesis of oxazole derivatives . These reactions demonstrate the versatility of quinazoline derivatives in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives are influenced by their molecular structure and substituents. These properties are important for their biological activity and pharmacokinetic profile. For instance, the introduction of hydrophobic substituents into 2-aminoquinazolin-4(3H)-ones improved their potency as plasmepsin inhibitors . The solubility, stability, and reactivity of these compounds can be tailored through synthetic modifications, which is essential for their development as pharmaceutical agents.

科学研究应用

激酶抑制剂和抗癌应用

4-氨基喹唑啉衍生物广泛用于药物化学中,特别是作为激酶抑制剂。这些化合物,包括酪氨酸激酶和丝氨酸/苏氨酸激酶抑制剂,在开发吉非替尼、厄洛替尼和阿法替尼等几种抗癌药方面发挥了关键作用。它们对治疗肺癌、乳腺癌、结肠癌和前列腺癌特别有效 (Das 和 Hong,2019)。

抗癌特性的合成和评估

吲哚-氨基喹唑啉杂化物的合成研究表明它们对包括肺癌、结直肠癌和乳腺癌在内的各种癌细胞系有效。这些化合物表现出显着的细胞毒性并具有诱导癌细胞凋亡的能力 (Mphahlele 等,2018)。

抗疟疾应用

2-氨基喹唑啉-4(3H)-酮,一类 4-氨基喹唑啉衍生物,已被确定为疟疾消化液泡溶酶体蛋白酶的强效抑制剂。这些化合物是开发抗疟疾药物的有希望的先导,对恶性疟原虫显示出低微摩尔 IC50 值的疗效 (Rasina 等,2016)。

合成方法和抗肿瘤活性

已经对 4-氨基喹唑啉衍生物的合成及其抗肿瘤活性进行了全面研究。这些研究包括合成这些化合物的各种方法以及它们作为 EGFR 酪氨酸激酶抑制剂和正电子发射断层扫描 (PET) 成像剂的生物活性 (Lipunova 等,2016)。

抗高血压应用

新型 2-氨基和 4-氨基喹唑啉衍生物已被开发为高效的抗高血压药。这些化合物具有独特的含氮苯并稠合杂环,在此领域显示出治疗效果 (Coclanis,1989)。

化学治疗疗效

4-氨基喹唑啉类似物已被确定为一类新型癌症化学治疗剂。它们是酪氨酸激酶 (TK) 和表皮生长因子受体 (EGFR) 的有效且选择性抑制剂,对实体瘤显示出显着的治疗效果 (Singh 等,2013)。

抗病毒应用

最近的研究已经优化了 2-氨基喹唑啉-4(3H)-酮衍生物作为 SARS-CoV-2(导致 COVID-19 的病毒)的有效抑制剂。这些化合物显示出显着的抗病毒作用,并具有有希望的药代动力学特性,使其成为开发抗 SARS-CoV-2 药物的潜在候选者 (Shin 等,2022)。

安全和危害

The safety information for 4-Aminoquinazolin-2-ol indicates that it may cause respiratory irritation and drowsiness or dizziness . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

属性

IUPAC Name |

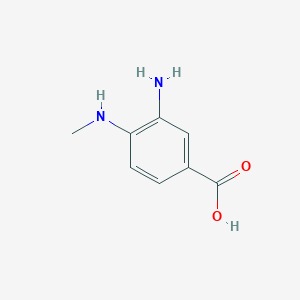

4-amino-1H-quinazolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c9-7-5-3-1-2-4-6(5)10-8(12)11-7/h1-4H,(H3,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXBWFXMEJVOABP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC(=O)N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60474748 | |

| Record name | 4-aminoquinazolin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60474748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Aminoquinazolin-2-ol | |

CAS RN |

50440-88-5 | |

| Record name | 4-aminoquinazolin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60474748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-azoniaspiro[4.4]nonane Bromide](/img/structure/B1279831.png)